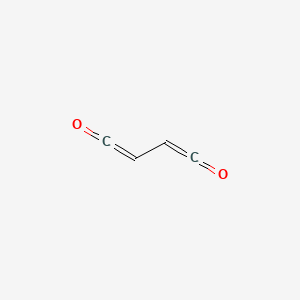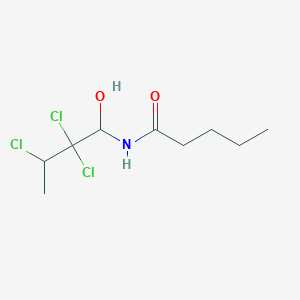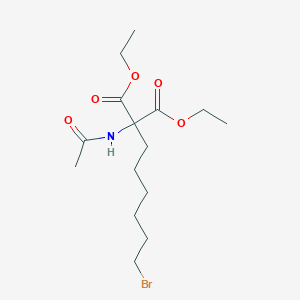
Diethyl acetamido(6-bromohexyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl acetamido(6-bromohexyl)propanedioate is an organic compound with the molecular formula C13H23BrNO4 It is a derivative of propanedioic acid, featuring an acetamido group and a bromohexyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl acetamido(6-bromohexyl)propanedioate typically involves the alkylation of diethyl acetamidomalonate with 6-bromohexyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, in an ethanol solvent. The general reaction scheme is as follows:
Formation of Enolate Ion: Diethyl acetamidomalonate is treated with sodium ethoxide to form the enolate ion.
Alkylation: The enolate ion reacts with 6-bromohexyl bromide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Use of large-scale reactors.
- Controlled addition of reagents.
- Efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl acetamido(6-bromohexyl)propanedioate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with various nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of acetamido(6-bromohexyl)propanedioic acid.
Reduction: Formation of diethyl acetamido(6-hydroxyhexyl)propanedioate.
Wissenschaftliche Forschungsanwendungen
Diethyl acetamido(6-bromohexyl)propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl acetamido(6-bromohexyl)propanedioate involves its interaction with various molecular targets. The bromohexyl chain can undergo substitution reactions, allowing the compound to modify biological molecules. The acetamido group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl acetamidomalonate: Lacks the bromohexyl chain, making it less reactive in substitution reactions.
Diethyl 2-(6-bromohexyl)malonate: Similar structure but without the acetamido group, affecting its hydrogen bonding capabilities.
Uniqueness
Diethyl acetamido(6-bromohexyl)propanedioate is unique due to the presence of both the acetamido group and the bromohexyl chain. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
5183-28-8 |
|---|---|
Molekularformel |
C15H26BrNO5 |
Molekulargewicht |
380.27 g/mol |
IUPAC-Name |
diethyl 2-acetamido-2-(6-bromohexyl)propanedioate |
InChI |
InChI=1S/C15H26BrNO5/c1-4-21-13(19)15(17-12(3)18,14(20)22-5-2)10-8-6-7-9-11-16/h4-11H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
FMZVTJYFTGWJSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCCCCCBr)(C(=O)OCC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



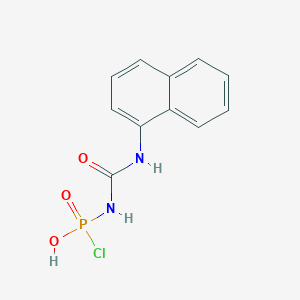




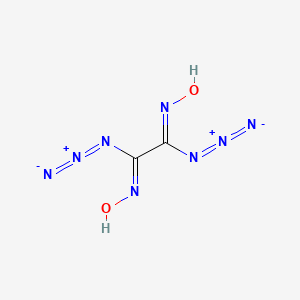
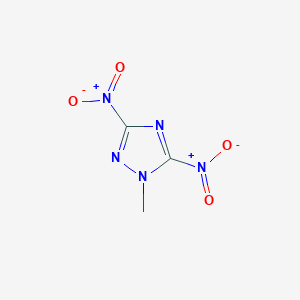
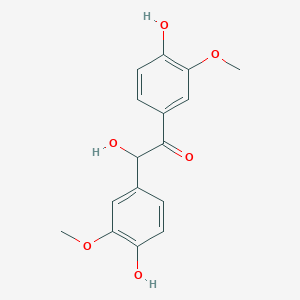
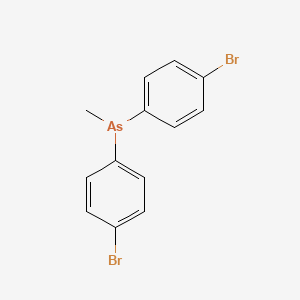
![1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea](/img/structure/B14742617.png)
![2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B14742635.png)
